Deoxybenzoin Oxime-15N
Description
Contextualization of Oximes as Versatile Chemical Entities in Contemporary Organic Synthesis
Oximes, characterized by the RR′C=NOH functional group, are a cornerstone of modern organic synthesis due to their remarkable versatility. numberanalytics.comtestbook.com They serve as crucial intermediates in the production of a wide array of organic compounds, including amides, nitriles, amines, and various nitrogen-containing heterocyclic structures. testbook.comijprajournal.com This versatility stems from the multiple reaction pathways the oxime group can undergo, such as nucleophilic substitution, electrophilic addition, and rearrangements. numberanalytics.com
One of the most significant applications of oximes is in the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide. testbook.comnumberanalytics.com This transformation is of immense industrial importance, notably in the synthesis of caprolactam, the monomer for Nylon-6. byjus.comvedantu.com Beyond this, oximes are employed for the protection, purification, and characterization of carbonyl compounds (aldehydes and ketones). testbook.comijprajournal.com
In addition to their role as synthetic intermediates, oximes and their derivatives exhibit a broad spectrum of biological activities and are utilized in various fields. They have found applications in medicinal chemistry as components of pharmaceuticals, including anticancer and anti-inflammatory agents. mdpi.com In materials science, they are used in the synthesis of polymers and other advanced materials. numberanalytics.comnumberanalytics.com Furthermore, oximes serve as ligands in coordination chemistry and have applications in the development of chemosensors and bioorthogonal ligation chemistry. wikipedia.orgmdpi.comnih.gov The ability of oximes to form stable linkages under mild, biocompatible conditions makes them particularly valuable for creating complex biomolecular conjugates. mdpi.comresearchgate.net
Foundational Role of ¹⁵N Isotopic Labeling in Mechanistic Elucidation and Structural Characterization
Isotopic labeling with stable isotopes like ¹⁵N is a powerful and indispensable technique in chemical and biological research for elucidating reaction mechanisms and determining molecular structures. symeres.comnumberanalytics.com The low natural abundance of the ¹⁵N isotope (approximately 0.37%) makes its artificial enrichment in a molecule of interest particularly effective for a variety of analytical methods. nih.gov
The primary application of ¹⁵N labeling is in Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comsynthelis.com By incorporating ¹⁵N into a molecule, researchers can utilize heteronuclear NMR experiments, which provide detailed information about the local chemical environment of the nitrogen atom. nih.gov This is crucial for:
Structural Elucidation: ¹⁵N NMR can help determine the three-dimensional structure of molecules, including complex biomolecules like proteins and nucleic acids. It allows for the measurement of internuclear distances and dihedral angles, providing critical constraints for structural modeling.
Mechanistic Studies: By tracking the fate of the ¹⁵N label throughout a chemical reaction, chemists can gain profound insights into the reaction pathway. numberanalytics.com This includes identifying intermediates, transition states, and the sequence of bond-forming and bond-breaking events. numberanalytics.comresearchgate.net For instance, ¹⁵N labeling has been instrumental in studying the mechanism of the Beckmann rearrangement. researchgate.netresearchgate.net
Probing Molecular Interactions: ¹⁵N NMR is widely used to study interactions between molecules, such as ligand-protein binding. symeres.com Changes in the ¹⁵N chemical shift upon binding can reveal the binding site and provide information about the conformational changes that occur.
Beyond NMR, ¹⁵N labeling is also valuable in mass spectrometry. symeres.comnih.gov The mass shift introduced by the ¹⁵N isotope allows for the unambiguous identification and quantification of labeled molecules and their fragments, which is particularly useful in metabolic studies and proteomics. symeres.comnist.gov
Strategic Importance of Deoxybenzoin (B349326) Oxime-¹⁵N as a Precision Research Probe
Deoxybenzoin Oxime-¹⁵N serves as a highly specific and precise research probe due to the strategic placement of the ¹⁵N isotope within the oxime functional group. scbt.com This targeted labeling allows for focused investigation of reactions and interactions involving the oxime nitrogen. The molecular formula for this compound is C₁₄H₁₃(¹⁵N)O, with a corresponding molecular weight of approximately 212.25 g/mol . scbt.com
The primary utility of Deoxybenzoin Oxime-¹⁵N lies in its application to mechanistic studies of reactions involving oximes. A prominent example is the Beckmann rearrangement, where the oxime is converted to an amide. By using ¹⁵N-labeled deoxybenzoin oxime, researchers can precisely follow the migration of the group anti to the hydroxyl group to the nitrogen atom, a key step in the rearrangement. This provides definitive evidence for the proposed mechanism.
Furthermore, in the study of metal complexes where deoxybenzoin oxime acts as a ligand, the ¹⁵N label allows for detailed characterization of the metal-nitrogen bond and the electronic structure of the complex using techniques like ¹⁵N NMR spectroscopy. missouristate.edu This information is crucial for understanding the catalytic activity and reactivity of such complexes.
The synthesis of Deoxybenzoin Oxime-¹⁵N typically involves the reaction of deoxybenzoin with a ¹⁵N-labeled hydroxylamine (B1172632), such as ¹⁵N-hydroxylamine hydrochloride. dtic.mil The purity and isotopic enrichment of the resulting labeled oxime are critical for its successful application as a research probe and are often verified using mass spectrometry and NMR spectroscopy.
Overview of Key Academic Research Trajectories for ¹⁵N-Labeled Oxime Systems
Research involving ¹⁵N-labeled oxime systems is multifaceted, with several key trajectories aimed at leveraging the unique advantages of isotopic labeling.
One major area of research focuses on the elucidation of reaction mechanisms . The Beckmann rearrangement continues to be a subject of intense study, with researchers using ¹⁵N-labeled oximes to investigate the reaction under various catalytic conditions, including organocatalysis and mechanochemical synthesis. researchgate.netnih.govacs.org These studies aim to gain a deeper understanding of the reaction intermediates and transition states, leading to the development of more efficient and selective synthetic methods. nih.gov Photochemical rearrangements of oximes have also been investigated using isotopic labeling to trace the migration pathways. cdnsciencepub.com
Another significant research direction is the structural characterization of metal-oxime complexes . ¹⁵N NMR spectroscopy of labeled oxime ligands provides invaluable data on the coordination chemistry, electronic structure, and dynamics of these complexes. missouristate.eduresearchgate.net This is particularly relevant for the design of new catalysts and materials with tailored properties.
In the realm of bioconjugation and chemical biology , ¹⁵N-labeled oximes are being explored in the context of oxime ligation chemistry. mdpi.comnih.gov This "click" chemistry approach allows for the stable and chemoselective linking of molecules. ¹⁵N labeling can be used to monitor the ligation process and characterize the resulting bioconjugates by NMR. frontiersin.org This has applications in the development of peptide-based therapeutics, diagnostic tools, and the study of protein-protein interactions. mdpi.commdpi.com
Finally, the development of new analytical methodologies for studying ¹⁵N-labeled compounds remains an active area of research. This includes advancing solid-state NMR techniques for the characterization of insoluble materials and large biomolecular assemblies containing ¹⁵N-labeled oxime moieties. researchgate.netdtic.mil
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)(15N)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-VMUHYYQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=[15N]\O)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Methodologies for the Isotope Enriched Synthesis of Deoxybenzoin Oxime 15n
Strategies for the Stereocontrolled and Regioselective Synthesis of 15N-Oximes
The synthesis of oximes from carbonyl compounds is a fundamental transformation in organic chemistry. ijprajournal.com For a molecule like deoxybenzoin (B349326), which possesses a single ketone functional group, the challenge of regioselectivity is inherently solved. The primary focus thus shifts to stereocontrol—managing the formation of (E) and (Z) isomers around the C=N double bond.
Exploration of Advanced Catalytic Systems for 15N-Labeled Oxime Formation
Modern synthetic methods have moved beyond classical procedures, which often require harsh conditions, to employ advanced catalytic systems that offer greater efficiency and control. nih.gov While direct catalytic studies on Deoxybenzoin Oxime-15N are specific, the principles from broader oxime synthesis are directly applicable.
Rhodium(III)-catalyzed systems, for example, have been shown to be effective in reactions involving oximes, such as the C–H activation/cyclization with alkenes to form isoquinolines. rsc.org This highlights the ability of transition metal catalysts to interact with the oxime moiety, suggesting their potential for controlling stereochemistry during formation. Another approach involves the use of bifunctional amine buffers as catalysts. rsc.org These catalysts, such as 2-(aminomethyl)imidazoles, can accelerate oxime formation by orders of magnitude at near-neutral pH, which could be advantageous for preserving the integrity of the isotopic label and controlling the isomeric ratio. rsc.org Furthermore, the development of "designer enzymes" presents a frontier in catalysis, where enzymes are engineered to catalyze specific abiological transformations like oxime formation with high selectivity. nih.gov
Table 1: Overview of Advanced Catalytic Systems for Oxime Synthesis
| Catalyst Type | Example | Key Advantages | Potential for 15N-Labeling |
|---|---|---|---|
| Transition Metal | Rh(III) Complexes rsc.org | High activity, C-H activation potential | Mild conditions may preserve the label. |
| Organocatalyst | Bifunctional Amine Buffers rsc.org | Low toxicity, rate acceleration at neutral pH | Favorable for sensitive isotopic precursors. |
| Biocatalyst | Designer Enzymes nih.gov | High stereoselectivity, aqueous conditions | Excellent control over isomer formation. |
Application of Green Chemistry Principles in 15N-Oxime Synthesis
Green chemistry principles are increasingly integrated into synthetic routes to minimize environmental impact. ijprajournal.com These methods often involve reducing the use of hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources.
Solvent-free reaction conditions represent a significant green approach. The synthesis of oximes can be achieved by simply grinding the carbonyl compound (deoxybenzoin) with hydroxylamine (B1172632) hydrochloride and a solid catalyst like Bi2O3 at room temperature. nih.gov This "grindstone chemistry" method often leads to excellent yields and reduces pollutant generation. nih.gov Another green technique is electrosynthesis, where oximes are produced from nitrates and carbonyl compounds. rsc.orgrsc.org This method can use aqueous nitrate (B79036) as the nitrogen source, which is electrochemically reduced to form a hydroxylamine intermediate that then reacts with the ketone. acs.org Adapting this for 15N-labeling would involve using a 15N-labeled nitrate source (K¹⁵NO₃). acs.org Natural acid catalysts, derived from sources like citrus fruit juice, have also been employed for oxime synthesis, offering an environmentally benign alternative to traditional acid catalysts. ijprajournal.com
Isotopic Enrichment Techniques and Precursor Selection for 15N Incorporation
The introduction of the 15N atom into the deoxybenzoin oxime structure is the central goal. This can be achieved through direct synthesis with labeled precursors or, more complexly, through isotopic exchange.
Synthesis Utilizing 15N-Labeled Hydroxylamine Precursors
The most direct and common method for synthesizing this compound is the condensation reaction between deoxybenzoin and a 15N-labeled hydroxylamine precursor. Commercially available Hydroxylamine-15N hydrochloride (H₂¹⁵NOH·HCl) is the key reagent for this transformation. isotope.comsigmaaldrich.com
The reaction involves dissolving deoxybenzoin in a suitable solvent, such as ethanol (B145695) or methanol, and treating it with an equivalent of Hydroxylamine-15N hydrochloride, often in the presence of a mild base (e.g., pyridine (B92270) or sodium acetate) to neutralize the HCl. The mixture is typically heated to drive the condensation and formation of the C=¹⁵N bond. The use of this labeled precursor ensures that the 15N atom is incorporated with high isotopic purity, corresponding to that of the starting material (typically ≥98 atom % 15N). sigmaaldrich.com The synthesis of the labeled hydroxylamine itself has been optimized to ensure high isotopic enrichment. osti.gov
Reaction Scheme: C₆H₅CH₂C(=O)C₆H₅ + H₂¹⁵NOH·HCl → C₆H₅CH₂C(=¹⁵NOH)C₆H₅ + H₂O + HCl
Investigation of Isotopic Exchange Reactions for 15N Integration
Isotopic exchange offers a pathway for late-stage labeling, where the naturally abundant 14N atom in a pre-formed molecule is swapped for a 15N atom. acs.org While powerful, these methods are highly specific and their application to oximes is not yet standard.
Recent advancements have demonstrated 14N → 15N isotopic exchange in nitrogen heteroaromatics like pyridines and pyrimidines. nih.govnih.gov These methods often involve activating the nitrogen atom (e.g., by triflylation), followed by a ring-opening/ring-closure sequence with a 15N-labeled nucleophile, such as ¹⁵N-aspartate. nih.govchemrxiv.org Adapting such a strategy to the N-atom of an oxime would be a significant synthetic challenge due to the different reactivity of the C=N-OH group compared to an aromatic N-heterocycle. Another strategy involves the isotopic exchange of primary amines using a ¹⁵N-labeled benzophenone (B1666685) imine as the nitrogen source. acs.org This deaminative amination approach is not directly applicable to oximes but illustrates the ongoing development in the field of isotopic exchange.
Control and Analysis of E/Z Stereoisomerism in this compound Synthesis
The C=N double bond in an oxime is stereogenic, leading to the formation of (E) and (Z) isomers. creative-chemistry.org.uk The ability to control and analyze this isomerism is critical for characterizing this compound.
Classical oximation reactions often yield a mixture of (E) and (Z) isomers, which can be difficult to separate. mdpi.com The final isomer ratio can be influenced by reaction conditions such as pH, temperature, and solvent. For instance, reactions under thermodynamic control, which can be promoted by mechanochemical or microwave-assisted synthesis, tend to favor the more stable isomer. mdpi.com In acidic conditions, protonation of the oxime nitrogen can facilitate interconversion between the isomers. mdpi.com
The definitive analysis of the E/Z isomers is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the 15N isotope is particularly advantageous as it enables the use of powerful 15N NMR techniques.
¹H NMR: The chemical shifts of protons near the C=N bond, particularly the benzylic -CH₂- protons, will differ between the E and Z isomers due to the different spatial orientation relative to the -O¹⁵H group.
¹³C NMR: The chemical shifts of the carbon atoms, especially the sp²-hybridized carbon of the C=¹⁵N group and the adjacent benzylic carbon, are sensitive to the stereochemistry.
¹⁵N NMR: The 15N chemical shift itself is a direct probe of the nitrogen's electronic environment and will differ between the two isomers. beilstein-journals.org
Heteronuclear Correlation (HMBC): Two-dimensional ¹H-¹⁵N HMBC experiments are invaluable for structural assignment. beilstein-journals.org They reveal correlations between protons and the 15N nucleus over two or three bonds. The magnitude of the coupling constants (e.g., ²J(C,N) and ³J(H,N)) can provide unambiguous proof of the structure and stereochemistry. beilstein-journals.orgbeilstein-journals.org
Table 2: Hypothetical NMR Data for E/Z Isomers of this compound
| Isomer | Technique | Key Diagnostic Feature |
|---|---|---|
| (E)-Isomer | ¹H NMR | Specific chemical shift for -CH₂- protons. |
| ¹³C NMR | Distinct chemical shift for C=¹⁵N carbon. | |
| ¹⁵N NMR | Characteristic ¹⁵N chemical shift. | |
| ¹H-¹⁵N HMBC | Specific long-range coupling constants observed. | |
| (Z)-Isomer | ¹H NMR | Different chemical shift for -CH₂- protons compared to E-isomer. |
| ¹³C NMR | Different chemical shift for C=¹⁵N carbon compared to E-isomer. | |
| ¹⁵N NMR | Different ¹⁵N chemical shift compared to E-isomer. |
Advanced Spectroscopic Characterization and Structural Delineation of Deoxybenzoin Oxime 15n
High-Resolution ¹⁵N Nuclear Magnetic Resonance Spectroscopy
¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for analyzing ¹⁵N-labeled compounds. The low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus typically make its direct detection challenging. huji.ac.il However, isotopic enrichment overcomes this sensitivity issue, enabling a suite of high-resolution experiments in both the solid and solution states. huji.ac.il
In the solid state, molecular tumbling is restricted, meaning that orientation-dependent, or anisotropic, interactions are not averaged to zero as they are in solution. bruker.com These interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, provide profound insights into the local electronic environment and molecular geometry. bruker.comau.dk
Solid-state ¹⁵N NMR of Deoxybenzoin (B349326) Oxime-¹⁵N allows for the direct measurement of the ¹⁵N chemical shift tensor. The principal components of this tensor (δ₁₁, δ₂₂, δ₃₃) describe the shielding of the nucleus in three perpendicular directions and are highly sensitive to the geometry and electronic structure of the C=N-OH group. dtic.milresearchgate.net For instance, studies on other ¹⁵N-containing compounds have shown that the chemical shift tensor orientations can be correlated with specific bond angles. dtic.mil
Techniques such as Magic Angle Spinning (MAS) are employed to narrow the broad spectral lines that result from these anisotropic interactions, yielding higher resolution spectra. bruker.com By analyzing the static powder pattern spectrum or the spinning sidebands in a MAS experiment, the principal values of the chemical shift tensor can be determined. dtic.mil This analysis provides a detailed picture of the electronic distribution around the nitrogen atom within the rigid crystal lattice of the oxime.
In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in sharp, single-line resonances at the isotropic chemical shift (δiso). bruker.com The ¹⁵N chemical shift for an oxime like Deoxybenzoin Oxime-¹⁵N is expected to fall within a characteristic range.
Table 1: Typical Solution-State ¹⁵N NMR Chemical Shift Ranges for Oximes and Related Nitrogen Compounds. The chemical shifts are referenced to liquid ammonia (B1221849) (NH₃). huji.ac.ilscience-and-fun.de To convert to the nitromethane (B149229) (CH₃NO₂) standard, subtract approximately 380 ppm. huji.ac.il
| Compound Type | ¹⁵N Chemical Shift Range (ppm vs. NH₃) |
|---|---|
| Oximes | 360 to 410 |
| Imines | 305 to 375 |
| Amides | 95 to 160 |
| Hydrazones (=N-) | 330 to 340 |
The precise chemical shift provides information about the electronic environment, influenced by factors such as the stereochemistry (E/Z isomerism) of the oxime and solvent effects. mdpi.com
The presence of the ¹⁵N nucleus allows for the measurement of scalar (J) couplings to nearby magnetic nuclei, such as ¹H and ¹³C. These through-bond interactions are invaluable for confirming molecular connectivity and stereochemistry. nih.gov Two-dimensional correlation experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are used to identify long-range couplings. mdpi.comresearchgate.net
The magnitudes of these coupling constants are highly informative:
¹J(¹³C,¹⁵N): The one-bond coupling between the oxime carbon and the ¹⁵N atom provides direct evidence of the C=N bond.
Table 2: Representative J-Coupling Constants Involving ¹⁵N in Oxime and Related Frameworks.
| Coupling Constant | Typical Magnitude (Hz) | Structural Information |
|---|---|---|
| ¹J(¹⁵N,¹H) | -88 to -90 fu-berlin.deresearchgate.net | Direct N-H bond (in protonated species or tautomers). |
| ²J(¹⁵N,H) (geminal) | 2-16 researchgate.net | Stereochemistry (syn/anti) of the oxime. |
| ³J(¹⁵N,H) (vicinal) | ~2.5 researchgate.net | Dihedral angle relationships. |
| ¹J(¹⁵N,¹³C) | <15 researchgate.net | Direct N-C bond connectivity. |
While fully averaged in isotropic solution, the effects of chemical shift anisotropy (CSA) can still be studied through relaxation measurements. nih.gov The ¹⁵N CSA is a measure of the spatial variation of the magnetic shielding around the nucleus and is a sensitive probe of local electronic structure and dynamics. dtic.milnih.gov In paramagnetic systems, interactions with unpaired electrons can enhance relaxation rates, providing another avenue to probe the CSA. nih.gov Although the tensor components themselves are determined from solid-state NMR, understanding the magnitude of the CSA is crucial for interpreting solution-state relaxation data and gaining a more complete picture of the molecule's electronic properties. bruker.comnih.gov
Solution-State 15N NMR for Isotopic Chemical Shift and Coupling Constant Profiling
Elucidation of 1H-15N and 13C-15N Scalar Couplings
Integration of Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical tool for confirming the successful incorporation of the ¹⁵N label and for analyzing the fragmentation pathways of the molecule. The molecular weight of Deoxybenzoin Oxime (C₁₄H₁₃NO) is 211.26 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a precise mass, such as the reported value of 211.0939 for the molecular ion (M⁺). researchgate.net
Upon successful labeling, the mass of Deoxybenzoin Oxime-¹⁵N will increase by approximately one mass unit compared to its unlabeled counterpart, a shift that is easily detected by MS. researchgate.net This allows for the precise determination of isotopic purity.
Table 3: Expected High-Resolution Mass Spectrometry Data for Deoxybenzoin Oxime and its ¹⁵N-Labeled Analog.
| Compound | Formula | Expected [M]⁺ m/z (monoisotopic) |
|---|---|---|
| Deoxybenzoin Oxime | C₁₄H₁₃¹⁴NO | ~211.0997 researchgate.net |
| Deoxybenzoin Oxime-¹⁵N | C₁₄H₁₃¹⁵NO | ~212.10 |
Furthermore, mass spectrometry reveals characteristic fragmentation patterns upon ionization. dgms.eu The presence of the ¹⁵N label acts as a tracer, allowing researchers to follow the nitrogen atom through the fragmentation process. This helps in elucidating the breakdown mechanisms of the oxime structure. Common fragmentation processes for oximes can include α-cleavages and McLafferty rearrangements. msu.edunih.gov For example, the thermolysis of deoxybenzoin oxime is known to produce fragments such as benzonitrile (B105546) and toluene. oup.com By tracking which fragments retain the ¹⁵N label, the proposed fragmentation pathways can be definitively confirmed.
Complementary Spectroscopic Techniques for Comprehensive Structural Assignment
While ¹⁵N NMR and mass spectrometry provide targeted information about the nitrogen center, a comprehensive structural assignment relies on integrating data from other spectroscopic methods.
¹H and ¹³C NMR: These standard NMR techniques provide a complete map of the proton and carbon skeletons of Deoxybenzoin Oxime. ¹H NMR data for the unlabeled compound shows characteristic signals for the aromatic protons and the benzylic CH₂ group. chemicalbook.com In the ¹⁵N-labeled compound, carbons and protons adjacent to the nitrogen may exhibit additional splitting due to C-¹⁵N and H-¹⁵N coupling, further corroborating assignments made from ¹⁵N NMR. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For Deoxybenzoin Oxime, characteristic absorption bands would be expected for the O-H stretch of the oxime hydroxyl group, the C=N stretch, and the various C-H and C=C stretches of the aromatic rings. oup.com
X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and the E/Z configuration of the oxime. mdpi.com This experimental data can then be used to validate and benchmark the findings from spectroscopic and computational methods. mdpi.com
By combining the detailed, nitrogen-centric information from ¹⁵N NMR and MS with the broader structural context provided by ¹H/¹³C NMR, IR, and X-ray crystallography, a complete and unambiguous characterization of Deoxybenzoin Oxime-¹⁵N is achieved.
Mechanistic Insights and Reaction Dynamics of Deoxybenzoin Oxime 15n
Detailed Reaction Mechanism Elucidation for Oxime Formation and Transformation Using ¹⁵N Labels
The formation of oximes from carbonyl compounds and hydroxylamine (B1172632) derivatives is a cornerstone of organic synthesis. numberanalytics.com The introduction of a ¹⁵N label into the hydroxylamine allows for precise tracking of the nitrogen atom throughout the reaction, offering unambiguous evidence for proposed mechanistic steps. researchgate.netnih.gov
The generally accepted mechanism for oxime formation involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration. numberanalytics.comnih.gov ¹⁵N labeling studies can confirm the origin of the nitrogen in the final oxime product. For instance, reacting deoxybenzoin (B349326) with ¹⁵N-labeled hydroxylamine hydrochloride would be expected to yield Deoxybenzoin Oxime-¹⁵N, a finding that can be unequivocally confirmed by mass spectrometry, where a corresponding mass shift is observed. acs.orgresearchgate.net
Furthermore, ¹⁵N NMR spectroscopy serves as a powerful analytical technique. beilstein-journals.org The chemical shift and coupling constants of the ¹⁵N-labeled oxime provide detailed information about its electronic environment and stereochemistry. researchgate.net For example, the geminal ¹⁵NH coupling constant can be used to assign the syn and anti configuration of aldoximes. researchgate.net
Transformations of oximes, such as the Beckmann rearrangement, have also been investigated using ¹⁵N labeling. researchgate.netresearchgate.net In the case of Deoxybenzoin Oxime-¹⁵N, monitoring the fate of the ¹⁵N label during such rearrangements would provide direct evidence for the migration of the phenyl or benzyl (B1604629) group to the nitrogen atom, a key step in the formation of the corresponding amide. Solid-state ¹⁵N NMR has been particularly useful in studying the Beckmann rearrangement of oximes on solid acid catalysts, providing evidence for the formation of reaction intermediates. researchgate.net
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a powerful tool for identifying the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (kL/kH). wikipedia.org In the context of Deoxybenzoin Oxime-¹⁵N, a ¹⁴N/¹⁵N KIE can provide insights into the bonding changes involving the nitrogen atom in the transition state of the rate-limiting step. libretexts.org
For the formation of Deoxybenzoin Oxime-¹⁵N, if the nucleophilic attack of the ¹⁵N-hydroxylamine on the carbonyl carbon is the rate-determining step, a normal primary KIE (k¹⁴N/k¹⁵N > 1) would be expected. This is because the N-C bond is being formed, and the transition state is more loosely bound than the starting material. Conversely, if the dehydration of the tetrahedral intermediate is rate-limiting, the KIE might be close to unity or slightly inverse, as the bonding to the nitrogen atom is not significantly altered in this step.
In transformations of Deoxybenzoin Oxime-¹⁵N, such as its hydrolysis or rearrangement, the ¹⁵N KIE can be similarly informative. For example, in the Beckmann rearrangement, if the N-O bond cleavage and subsequent group migration is the rate-determining step, a significant primary ¹⁵N KIE would be anticipated. Inverse nitrogen kinetic isotope effects (k¹⁴N/k¹⁵N < 1) can also be observed and suggest a stiffening of the bonding to the nitrogen atom in the transition state, for instance, through protonation. nih.gov
| Reaction Type | Isotopic Substitution | Expected KIE (kL/kH) | Implication for Rate-Determining Step |
| Oxime Formation | ¹⁴N / ¹⁵N | > 1 (Normal) | Nucleophilic attack of hydroxylamine |
| Oxime Formation | ¹⁴N / ¹⁵N | ≈ 1 or < 1 (Inverse) | Dehydration of tetrahedral intermediate |
| Beckmann Rearrangement | ¹⁴N / ¹⁵N | > 1 (Normal) | N-O bond cleavage and group migration |
| Hydrolysis (C-N cleavage) | ¹⁴N / ¹⁵N | > 1 (Normal) | C-N bond cleavage is rate-limiting |
| Hydrolysis (Protonation of N) | ¹⁴N / ¹⁵N | < 1 (Inverse) | Stiffening of N-H bond in transition state |
This table presents hypothetical KIE values and their interpretations for reactions involving Deoxybenzoin Oxime-¹⁵N.
Analysis of Proton Transfer and Nucleophilic Attack Pathways
The formation of oximes is a pH-dependent process, highlighting the critical role of proton transfer. nih.gov The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine. nih.govrsc.org However, at very low pH, the hydroxylamine itself can be protonated, rendering it non-nucleophilic. nih.gov
¹⁵N labeling can be used in conjunction with other isotopic labeling techniques, such as deuterium (B1214612) labeling of the solvent (D₂O), to dissect the roles of proton transfer and nucleophilic attack. For instance, measuring the solvent deuterium isotope effect (SKIE) alongside the ¹⁵N KIE can reveal whether a proton is transferred in the rate-determining step.
In the nucleophilic attack of ¹⁵N-hydroxylamine on deoxybenzoin, the nitrogen lone pair attacks the carbonyl carbon. numberanalytics.com Theoretical studies, such as DFT calculations, can be employed to model the transition state of this process, and the results can be correlated with experimental data from ¹⁵N labeling studies. mdpi.com The use of ¹⁵N labeling provides a direct experimental handle to validate these theoretical predictions. For example, changes in the ¹⁵N NMR chemical shift upon protonation or hydrogen bonding can provide evidence for the involvement of protonated intermediates. researchgate.net
Reactivity Profiles of ¹⁵N-Labeled Oximes in Organic Transformations
The oxime functionality is a versatile precursor for a variety of organic transformations. The incorporation of a ¹⁵N label allows for detailed mechanistic studies of these reactions, providing insights into the fate of the nitrogen atom.
Generation and Reactions of Iminyl Radicals from Oximes
Iminyl radicals are highly reactive intermediates that can be generated from oximes through the homolytic cleavage of the N-O bond. researchgate.netmdpi.com This can be achieved through various methods, including photoredox catalysis. nih.govrsc.org The use of ¹⁵N-labeled oximes, such as Deoxybenzoin Oxime-¹⁵N, would allow for the direct observation of the resulting ¹⁵N-labeled iminyl radical and its subsequent reaction products.
Once generated, ¹⁵N-labeled iminyl radicals can undergo a variety of reactions, including intramolecular hydrogen atom transfer, cyclization, and intermolecular additions. acs.org These reactions are powerful tools for the synthesis of nitrogen-containing compounds. For example, the 5-exo-trig cyclization of an iminyl radical can lead to the formation of pyrrolines. rsc.org A ¹⁵N labeling study would provide definitive proof that the nitrogen atom in the resulting pyrroline (B1223166) originates from the oxime.
| Reaction of Iminyl Radical | Product Type | Role of ¹⁵N Labeling |
| Intramolecular H-atom abstraction | Isomerized oxime or nitrile | Tracing the fate of the nitrogen atom |
| 5-exo-trig Cyclization | Pyrroline | Confirming the origin of the nitrogen in the heterocyclic ring |
| Intermolecular Addition | Functionalized imine | Tracking the nitrogenous fragment in the addition product |
| Fragmentation | Nitrile | Following the cleavage of the C-C bond adjacent to the iminyl radical |
This table outlines potential reactions of ¹⁵N-labeled iminyl radicals and the utility of the isotopic label.
Cycloaddition Reactions and Heterocycle Synthesis via Oxime Intermediates
Oximes and their derivatives can participate in cycloaddition reactions to form various heterocyclic compounds. rsc.org For instance, oximes can react with alkenes in [3+2] cycloaddition reactions to yield isoxazolidines. rsc.org The use of ¹⁵N-labeled Deoxybenzoin Oxime would allow for the unambiguous characterization of the resulting ¹⁵N-labeled isoxazolidine, confirming the regiochemistry and stereochemistry of the cycloaddition.
Furthermore, oximes can be converted into nitrones, which are potent 1,3-dipoles for cycloaddition reactions. rsc.orgnih.gov The reaction of an aldehyde or ketone with ¹⁵N-hydroxylamine can lead to a ¹⁵N-labeled oxime, which can then be N-alkylated to form a ¹⁵N-labeled nitrone. This labeled nitrone can then be used in cycloaddition reactions to synthesize a wide range of ¹⁵N-labeled heterocycles. rsc.org This approach is valuable for the synthesis of isotopically labeled compounds for use in metabolic studies or as standards in mass spectrometry. mdpi.com
Nitrile oxides, generated from oximes, are another important class of intermediates for heterocycle synthesis. organic-chemistry.org The reaction of ¹⁵N-labeled Deoxybenzoin Oxime with a suitable reagent could generate a ¹⁵N-labeled benzonitrile (B105546) oxide, which could then undergo cycloaddition with an alkyne to produce a ¹⁵N-labeled isoxazole. organic-chemistry.org
N-O Bond Activation and Fragmentation Chemistries
The N-O bond in oximes is relatively weak and can be activated under various conditions, leading to fragmentation or rearrangement reactions. mdpi.comdoaj.orgnih.gov The use of ¹⁵N-labeled oximes is crucial for elucidating the mechanisms of these transformations.
Energy transfer photocatalysis has emerged as a powerful method for N-O bond activation. nih.gov This approach allows for the homolytic cleavage of the N-O bond to generate both N- and O-centered radicals. nih.gov In the case of ¹⁵N-labeled Deoxybenzoin Oxime, this would lead to a ¹⁵N-labeled iminyl radical and a hydroxyl radical. The subsequent reactions of these radicals can be tracked using the ¹⁵N label.
Fragmentation reactions of oximes can lead to the formation of nitriles. acs.org For example, the fragmentation of an oxime radical cation can ultimately lead to the formation of a nitrile. acs.org A ¹⁵N labeling study would confirm that the nitrogen atom in the nitrile product originates from the oxime. Similarly, the McLafferty rearrangement is a known fragmentation pathway for oxime and silyl (B83357) oxime ether odd-electron positive ions in mass spectrometry. louisville.edu
Investigation of Oxime Metathesis and Dynamic Covalent Exchange Processes
The C=N bond of an oxime, such as that in Deoxybenzoin Oxime-15N, is not static and can participate in dynamic exchange reactions, a cornerstone of dynamic covalent chemistry (DCC). These processes, which include metathesis and other exchange reactions, allow for the reversible cleavage and reformation of covalent bonds under specific conditions, leading to chemical systems that can adapt their constitution in response to a stimulus. The incorporation of a ¹⁵N isotope in the oxime moiety serves as a powerful tool for mechanistically probing these exchange pathways by allowing the nitrogen atom's trajectory to be tracked using techniques like ¹⁵N NMR spectroscopy.
Oxime metathesis has been identified as a key mechanism for the dynamic exchange in oxime-containing systems. uniroma1.it This reaction is believed to proceed through an acid-catalyzed pathway, where the exchange of oxime substituents occurs without significant hydrolysis or the need for an excess of a free oxime component. uniroma1.it Computational and experimental studies support a proposed mechanism involving a four-membered cyclic intermediate. uniroma1.it For this compound, this would involve the interaction with another oxime or an alkoxyamine in the presence of an acid catalyst, facilitating the swapping of the groups attached to the nitrogen and carbon atoms of the C=N bond. The ¹⁵N label would be critical in confirming the preservation of the N-O bond and tracking the transfer of the nitrogen atom between different molecular fragments.
Dynamic covalent exchange involving oxime linkages is also utilized to create adaptive materials and control molecular folding. rsc.orgrsc.orgresearchgate.netpku.edu.cn These reactions are often rapid and can occur under neutral buffered conditions, making them suitable for biological applications like promoting α-helix formation in peptides. rsc.org The ability of the oxime bond to undergo reversible exchange is central to the development of self-healing polymers and other stimuli-responsive materials. rsc.orgresearchgate.netpku.edu.cn While not specifically documented for this compound, its structure is amenable to these types of dynamic processes, presenting an area for further investigation into its potential use in dynamic chemical systems.
Redox Transformations of ¹⁵N-Oximes: Oxidation and Reduction Pathways
The oxime group is redox-active, and Deoxybenzoin Oxime-¹⁵N can undergo both oxidation and reduction, leading to a variety of products. The ¹⁵N isotopic label is invaluable for elucidating the mechanisms of these transformations by providing a clear spectroscopic handle to follow the fate of the nitrogen atom.
Oxidation Pathways
The oxidation of oximes can lead to several outcomes, most notably the regeneration of the parent carbonyl compound, a reaction known as deoximation. This transformation is significant for using the oxime as a protecting group for the carbonyl functionality in deoxybenzoin. Oxidative deoximation can be achieved using a wide array of metal-based and metal-free reagents.
Another significant oxidative pathway involves the formation of radical intermediates. beilstein-journals.org Electrochemical methods or chemical oxidants can convert oximes into iminoxyl radicals. beilstein-journals.orgresearchgate.net These radicals can then participate in further reactions, such as intramolecular cyclizations. beilstein-journals.org The oxidation of Deoxybenzoin Oxime-¹⁵N could be initiated by single-electron transfer (SET) to generate an iminoxyl radical, whose subsequent reactivity could be explored for the synthesis of novel nitrogen-containing heterocyclic structures. The ¹⁵N label would be instrumental in tracking the nitrogen atom through these radical-mediated pathways.
The table below summarizes various conditions reported for the oxidation of oximes, which are applicable to Deoxybenzoin Oxime-¹⁵N.
| Oxidant/System | Solvent | Outcome | Reference |
| N-Bromophthalimide (NBPI) / Microwave | Acetone | Deoximation (Ketone formation) | |
| Quinolinium Fluorochromate (QFC) | Not specified | Deoximation (Ketone formation) | |
| m-CPBA | Ethyl Acetate | Oxime formation from amine (synthesis context) | organic-chemistry.org |
| Selectfluor / Bu₄NI | Not specified | C-H Oxidative Cyclization (Isoxazoline formation) | beilstein-journals.org |
| Electrochemical Oxidation | Not specified | Iminoxyl radical generation | researchgate.net |
Reduction Pathways
The reduction of the C=N double bond in oximes is a fundamental transformation that typically yields primary amines. nih.govsciencemadness.org For Deoxybenzoin Oxime-¹⁵N, this would result in the formation of 1,2-diphenylethan-1-amine, with the ¹⁵N label incorporated into the amine group. This reduction can be accomplished with various reducing agents, including metal-based systems like zinc dust. sciencemadness.org
A more nuanced reduction pathway involves the selective hydrogenation of the C=N bond without cleaving the adjacent N-O bond, yielding an N,O-disubstituted hydroxylamine. nih.govmdpi.com This selective reduction is challenging because the N-O bond is labile and prone to reductive cleavage, which would lead to the primary amine. mdpi.com The development of specialized catalysts, such as certain iridium complexes, has enabled highly efficient and stereoselective reduction of oximes to hydroxylamines. nih.govmdpi.com A mechanistic study of this reaction using Deoxybenzoin Oxime-¹⁵N would allow for precise determination of bond cleavage patterns and the stereochemical outcome at the nitrogen center.
The table below outlines several reported methods for the reduction of oximes.
| Reagent/Catalyst | Solvent | Product Type | Reference |
| Zinc (Zn) dust / Ammonium formate | Methanol | Primary Amine | sciencemadness.org |
| Sodium Borohydride (NaBH₄) | Not specified | Alcohol (from ketone precursor) | acs.org |
| Chiral Iridium (Ir) Complexes | Alcohol | Chiral Hydroxylamine | mdpi.com |
| Nickel (Ni) Catalysis / H₂ | Not specified | Chiral Hydroxylamine | nih.gov |
| Lipase / Palladium (Pd) Catalysis / H₂ | Not specified | Acetylated Amine |
Computational and Theoretical Investigations of Deoxybenzoin Oxime 15n Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and preferred geometries of molecules like Deoxybenzoin (B349326) Oxime-¹⁵N.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the relative energies of different isomers and conformers.
For a system like Deoxybenzoin Oxime, DFT calculations would typically begin by building an initial structure and then minimizing its energy to find a stable conformation. Functionals such as B3LYP or PBE0 are often paired with basis sets like 6-31+G* to perform these optimizations. biointerfaceresearch.comrsc.org The process involves iteratively adjusting atomic coordinates until the forces on all atoms approach zero, representing a minimum on the potential energy surface. biointerfaceresearch.com Such calculations can distinguish between the energies of the E and Z isomers of the oxime, providing a theoretical prediction of their relative stabilities.
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also obtained. biointerfaceresearch.com The HOMO-LUMO gap is a key parameter, indicating the chemical reactivity and the energy required for electronic excitation.
Table 1: Illustrative DFT-Calculated Properties for E/Z Isomers of Deoxybenzoin Oxime Note: This table presents example data that would be generated from a DFT study. Actual values require specific calculations.
| Property | E-Deoxybenzoin Oxime | Z-Deoxybenzoin Oxime |
| Relative Energy (kcal/mol) | 0.00 | +1.5 |
| C=N Bond Length (Å) | 1.285 | 1.288 |
| N-O Bond Length (Å) | 1.410 | 1.405 |
| C-N-O Angle (°) | 111.5 | 112.0 |
| HOMO Energy (eV) | -6.25 | -6.30 |
| LUMO Energy (eV) | -0.95 | -0.92 |
| HOMO-LUMO Gap (eV) | 5.30 | 5.38 |
Ab initio (from first principles) methods, particularly when combined with DFT, are invaluable for predicting NMR parameters. For Deoxybenzoin Oxime-¹⁵N, these calculations can predict the ¹⁵N chemical shift, a property highly sensitive to the local electronic environment. znaturforsch.comscispace.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. d-nb.info
By calculating the ¹⁵N chemical shielding tensor for different possible structures (e.g., the E and Z isomers), theoretical chemical shifts can be obtained. These calculated values are then compared with experimental spectra to validate structural assignments. znaturforsch.comnih.gov The calculations can show how factors like hydrogen bonding, solvent effects, and substituent changes influence the ¹⁵N chemical shift, providing a deeper understanding of the spectral data. d-nb.infoconicet.gov.ar The sensitivity of these parameters to geometry means that a good match between calculated and experimental data provides strong evidence for a particular molecular structure. znaturforsch.com
Table 2: Example of Calculated vs. Experimental ¹⁵N NMR Chemical Shifts Note: This table illustrates how theoretical data is used for validation. Values are for demonstration purposes.
| Isomer | Calculated δ(¹⁵N) (ppm) | Experimental δ(¹⁵N) (ppm) |
| E-Isomer | -85.2 | -86.8 |
| Z-Isomer | -91.5 | Not Observed |
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the exploration of reaction pathways that may be difficult to study experimentally. By mapping out the energy changes as reactants transform into products, researchers can identify transition states and intermediates, revealing the step-by-step mechanism of a chemical reaction. rsc.orgcaltech.edu
For reactions involving significant conformational changes, such as isomerizations or rearrangements, mapping the free energy surface (FES) is crucial. nih.gov An FES is a multi-dimensional plot that shows how the free energy of a system changes as a function of specific reaction coordinates (e.g., bond lengths or dihedral angles). By constructing an FES, researchers can identify all stable intermediates and the transition states that connect them, providing a complete picture of the reaction landscape. rsc.org This can reveal whether a reaction proceeds through a single step or multiple intermediates and can uncover unexpected, low-energy pathways, including those involving roaming dynamics. arxiv.org
Most chemical reactions occur in solution, where solvent molecules can significantly influence stability and reactivity. springernature.com Computational models can account for these solvent effects in several ways. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to capture bulk electrostatic effects. biointerfaceresearch.com Explicit solvent models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, albeit at a higher computational cost. springernature.com
These models are critical for studying catalysis, as they can help elucidate how a catalyst interacts with the substrate and how the solvent mediates this interaction. rsc.org For a reaction involving Deoxybenzoin Oxime, modeling could show how a protic solvent might stabilize a charged transition state or how a catalyst might lower the activation energy by altering the electronic structure of the oxime nitrogen. nih.govnih.gov
Free Energy Surface Mapping for Complex Reaction Pathways
Computational Approaches to Isomerism and Conformer Analysis
Molecules that are not rigid can exist in various spatial arrangements known as conformations. The interconversion between these conformers, along with the presence of configurational isomers like the E and Z forms of an oxime, can be thoroughly investigated using computational methods.
Advanced Research Applications of Deoxybenzoin Oxime 15n As a Scientific Tracer
Tracing Nitrogen Flux and Transformation in Model Chemical Systems
The use of ¹⁵N-labeled compounds is a cornerstone technique for studying the nitrogen cycle and other nitrogen transformation processes. wikipedia.org By introducing Deoxybenzoin (B349326) Oxime-¹⁵N into a model chemical system, researchers can follow the path of the labeled nitrogen atom through various reactions. This allows for the precise quantification of nitrogen flux—the rate of nitrogen transfer—between different chemical species. core.ac.uk
For instance, in studies mimicking environmental or biological nitrogen transformations, Deoxybenzoin Oxime-¹⁵N can help distinguish between different reaction pathways that might be occurring simultaneously. wikipedia.org Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to detect the ¹⁵N isotope in the products, providing direct evidence of the transformation pathways and their relative contributions. acs.orgiaea.org This approach is crucial for building accurate kinetic models of complex chemical systems.
Isotope-labeled experiments are fundamental to understanding these processes. For example, in the electrochemical synthesis of oximes, ¹⁵N-labeled sodium nitrate (B79036) (Na¹⁵NO₃) was used to trace the nitrogen source, confirming the reaction mechanism. rsc.org Similarly, ¹⁵N-labeled hydroxylamine (B1172632) sulfate (B86663) has been used to synthesize ¹⁵N-cyclohexanone oxime to serve as a standard for detection by GC-MS. rsc.org
Elucidation of Reaction Mechanisms in Complex Synthetic Sequences
Isotopic labeling is a powerful technique for unraveling the intricate steps of complex reaction mechanisms. dalalinstitute.comias.ac.in By strategically placing a ¹⁵N label in Deoxybenzoin Oxime, chemists can track the fate of the nitrogen atom throughout a multi-step synthesis. This provides invaluable insights into bond-forming and bond-breaking events, the nature of reaction intermediates, and the possibility of molecular rearrangements. dalalinstitute.com
For example, in reactions where an oxime moiety is transformed into another functional group, such as in the Beckmann rearrangement, ¹⁵N labeling can definitively show which bonds are broken and formed during the reaction. The location of the ¹⁵N atom in the final product, as determined by techniques like NMR or mass spectrometry, can confirm or rule out proposed mechanistic pathways. acs.org This level of detail is often unattainable through other experimental methods.
A study on the olefination of oximes used ¹⁵N-labeled substrates to probe the nature of the ruthenium intermediate. acs.org The detection of a ruthenium nitride species by high-resolution mass spectrometry (HRMS) provided direct evidence for the proposed reaction mechanism. acs.org This highlights the critical role of isotopic labeling in identifying transient intermediates that are key to understanding the reaction pathway.
Investigation of Host-Guest Interactions and Supramolecular Assemblies Involving Oxime Moieties
Supramolecular chemistry explores the non-covalent interactions that govern the formation of large, well-organized molecular structures. mdpi.com The oxime group can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in the design of host-guest systems and self-assembling materials. mdpi.com Deoxybenzoin Oxime-¹⁵N can be used as a probe to study these interactions in detail.
¹⁵N NMR spectroscopy is particularly sensitive to the local electronic environment of the nitrogen atom. When Deoxybenzoin Oxime-¹⁵N is part of a host-guest complex, changes in its ¹⁵N chemical shift can provide information about the strength and nature of the interactions with the host molecule. researchgate.net This can help to characterize the binding site and understand the forces driving the assembly process.
Furthermore, the dynamics of these supramolecular systems can be investigated using ¹⁵N-labeled compounds. nih.gov For instance, the rate of guest exchange in and out of a host cavity can be measured, providing insights into the stability and lability of the host-guest complex. This information is crucial for the design of functional supramolecular materials with applications in areas such as drug delivery and catalysis. nih.govrsc.org
Development of Novel Methodologies for Organic Synthesis and Chemical Biology
The insights gained from studies using Deoxybenzoin Oxime-¹⁵N can drive the development of new and improved synthetic methods. cymitquimica.comcymitquimica.com A thorough understanding of reaction mechanisms allows chemists to optimize reaction conditions, design more efficient catalysts, and develop novel transformations. cornell.edursc.org The use of oximes and their derivatives is widespread in organic synthesis, and isotopic labeling studies contribute to expanding their utility. numberanalytics.com
In the field of chemical biology, ¹⁵N-labeled molecules are instrumental in studying biological processes at the molecular level. While Deoxybenzoin Oxime itself may not have direct biological applications, the principles and techniques developed through its use as a tracer can be applied to the study of more complex biomolecules. For example, ¹⁵N-labeled amino acids and nucleotides are widely used to study protein and nucleic acid structure, function, and metabolism. researchgate.net
The development of solvent-free reaction conditions is an area of growing interest in green chemistry. researchgate.net Understanding reaction mechanisms through isotopic labeling can aid in the design of such environmentally benign processes.
Future Prospects and Emerging Research Directions in Deoxybenzoin Oxime 15n Chemistry
Integration of ¹⁵N-Oxime Chemistry with Flow Chemistry and Automated Synthesis
The convergence of ¹⁵N-labeled oxime chemistry with flow chemistry and automated synthesis platforms presents a significant leap forward in the efficiency, safety, and scalability of chemical processes. Flow chemistry, characterized by the continuous movement of reagents through reactors, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. sioc-journal.cnbeilstein-journals.org For the synthesis of ¹⁵N-labeled compounds like Deoxybenzoin (B349326) Oxime-¹⁵N, flow chemistry can enable the continuous production with high conversion efficiency.
Automated synthesis systems, when coupled with flow reactors, can streamline the production of ¹⁵N-labeled oximes. nih.govbeilstein-journals.org These systems allow for the precise control of reagent addition and reaction quenching, which is particularly advantageous when working with expensive isotopically labeled materials, minimizing waste and maximizing yield. nih.gov The development of automated workflows is crucial for the high-throughput synthesis and screening of libraries of ¹⁵N-labeled oxime derivatives, accelerating the discovery of new compounds with desired properties. beilstein-journals.orgresearchgate.net
Table 1: Advantages of Integrating Flow Chemistry with ¹⁵N-Oxime Synthesis
| Feature | Benefit in ¹⁵N-Oxime Chemistry |
| Enhanced Safety | Handling of potentially hazardous reagents in small, manageable quantities within an enclosed system. beilstein-journals.org |
| Precise Control | Superior control over reaction time, temperature, and stoichiometry, crucial for selective ¹⁵N incorporation. |
| Improved Efficiency | Higher yields and purity of ¹⁵N-labeled products due to efficient mixing and heat transfer. beilstein-journals.org |
| Scalability | Straightforward scaling of production from laboratory to industrial quantities. beilstein-journals.org |
| Automation | Potential for unattended operation and high-throughput synthesis of ¹⁵N-oxime libraries. beilstein-journals.org |
Advancements in In Situ Spectroscopic Monitoring of ¹⁵N-Oxime Reactions
The presence of the ¹⁵N nucleus provides a powerful spectroscopic probe for monitoring reaction kinetics and elucidating mechanisms in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁵N NMR, is a primary tool for this purpose. nasa.gov Advances in in situ NMR techniques allow for the direct observation of the formation and consumption of ¹⁵N-labeled intermediates and products within the reaction vessel. researchgate.netacs.org
Solid-state ¹⁵N NMR spectroscopy has proven valuable in studying reactions involving heterogeneous catalysts, such as the Beckmann rearrangement of oximes on zeolites. acs.org This technique can provide evidence for the formation of key intermediates like nitrilium ions. acs.org Furthermore, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance the sensitivity of ¹⁵N NMR, enabling the detection of low-concentration species and the monitoring of rapid reactions. nih.govrsc.org The development of these advanced spectroscopic methods is critical for gaining a deeper understanding of the reaction pathways involved in ¹⁵N-oxime chemistry.
Table 2: Spectroscopic Techniques for Monitoring ¹⁵N-Oxime Reactions
| Technique | Application in ¹⁵N-Oxime Chemistry | Key Insights |
| Solution-State ¹⁵N NMR | Real-time monitoring of homogeneous reactions. nasa.gov | Reaction kinetics, identification of intermediates and products. nasa.gov |
| Solid-State ¹⁵N NMR | Studying heterogeneous catalysis of oxime reactions. researchgate.netacs.org | Characterization of surface-adsorbed species and reaction intermediates. acs.org |
| Hyperpolarized ¹⁵N NMR (SABRE) | Enhancing signal intensity for sensitive and rapid reaction monitoring. nih.govrsc.org | Detection of low-abundance species, real-time kinetics of fast reactions. acs.org |
| ¹H-¹⁵N HSQC NMR | Correlating proton and nitrogen signals for structural elucidation. nih.gov | Confirmation of ¹⁵N-labeling site and molecular structure. nih.gov |
Exploration of Bio-orthogonal Reactions and Bioconjugation with ¹⁵N-Oximes
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy group to form an oxime, is a well-established bio-orthogonal reaction. nih.govacs.orgspringernature.com The incorporation of a ¹⁵N label into the oxime linkage provides a unique spectroscopic tag for tracking and characterizing the resulting bioconjugates.
The development of new catalysts has significantly enhanced the rates of oxime ligation at neutral pH, making it more suitable for biological applications. acs.org ¹⁵N-labeled oximes can be used to tag a wide range of biomolecules, including proteins, peptides, and carbohydrates, for in vitro and in vivo studies. nih.govacs.orgrsc.org The ¹⁵N label allows for the use of NMR spectroscopy to study the structure, dynamics, and interactions of these bioconjugates in complex biological environments. nih.gov This opens up new avenues for drug delivery, molecular imaging, and understanding fundamental biological processes. nih.gov
Development of Machine Learning and AI-Driven Approaches for ¹⁵N-Oxime Research
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. nih.govmdpi.com In the context of ¹⁵N-oxime chemistry, ML models can be developed to predict various properties, including NMR chemical shifts. researchgate.netnih.govarxiv.org The ability to accurately predict ¹⁵N NMR spectra can significantly aid in structure elucidation and the analysis of complex reaction mixtures. mdpi.com
Q & A
Q. How can interdisciplinary teams collaboratively design experiments involving this compound?
- Methodological Answer :
- Define roles : Assign synthetic chemistry, analytical validation, and computational modeling tasks to domain experts.
- Shared data repositories : Use platforms like Zenodo or Figshare for real-time updates.
- Milestone tracking : Align timelines for intermediate synthesis, characterization, and bioassay phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
